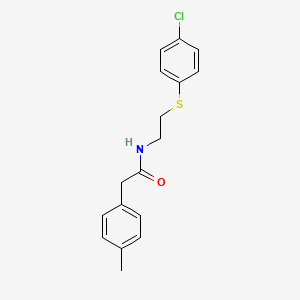
3-chloro-2,2-dimethyl-N'-phenylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of hydrazide, characterized by the presence of a chloro group, two methyl groups, and a phenyl group attached to the propanehydrazide backbone
Aplicaciones Científicas De Investigación
3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a popular target for antibacterial drugs .
Mode of Action
3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide: interacts with its target, D-alanine–D-alanine ligase, by inhibiting its function . The inhibition of this enzyme disrupts the synthesis of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The action of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting D-alanine–D-alanine ligase, it disrupts the formation of the peptidoglycan layer of the bacterial cell wall . This leads to a weakened cell wall and eventually, bacterial cell lysis .
Pharmacokinetics
Like other drugs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide ’s action result in the death of bacterial cells . By inhibiting the function of D-alanine–D-alanine ligase, it disrupts the bacterial cell wall synthesis, leading to cell lysis and death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide typically involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-2,2-dimethyl-N-phenylpropanamide: Similar structure but lacks the hydrazide group.
3-chloro-2,2-dimethyl-N-(2-nitro-4-(trifluoromethyl)phenyl)propanamide: Contains additional nitro and trifluoromethyl groups, leading to different chemical properties.
3-chloro-2,2-dimethyl-N-hydroxypropanamide: Contains a hydroxy group instead of a phenyl group.
Uniqueness
3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide is unique due to the presence of both the chloro and hydrazide groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Propiedades
IUPAC Name |
3-chloro-2,2-dimethyl-N'-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,8-12)10(15)14-13-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQHGJSQEVIKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NNC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
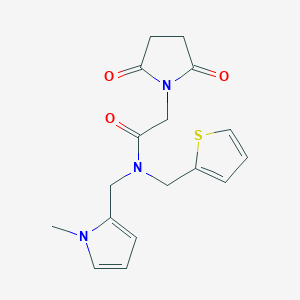

![3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2728525.png)

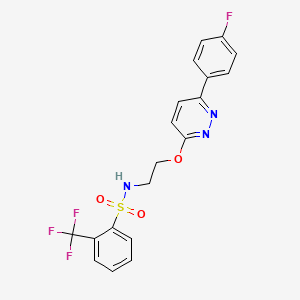
![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)
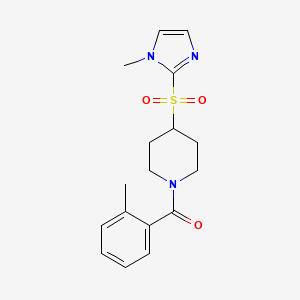

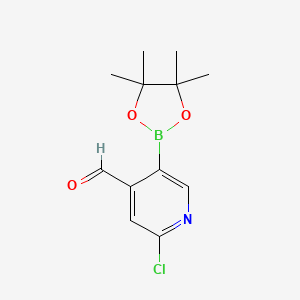
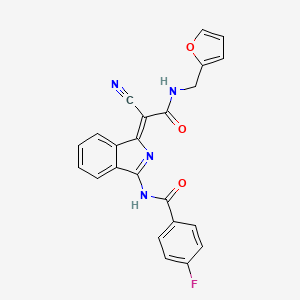
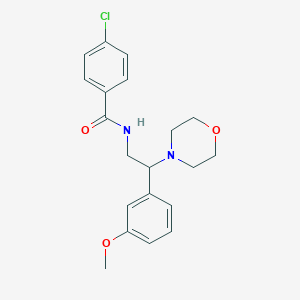

![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2728542.png)
